Product packaging for Dinotefuran, (R)-(Cat. No.:CAS No. 406466-53-3)

Dinotefuran, (R)-

Cat. No.: B12710909
CAS No.: 406466-53-3
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-ZCFIWIBFSA-N
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Description

Classification and Structural Distinctiveness within Neonicotinoid Compounds

Dinotefuran (B1670701) is classified as a third-generation neonicotinoid insecticide. kenvos.comexplorationpub.comagropages.comnih.govacs.orgscielo.br A key feature that distinguishes it from first and second-generation neonicotinoids is the absence of a halogenated aromatic heterocyclic ring, such as a chloropyridine or chlorothiazole ring, which was once thought to be essential for their insecticidal activity. researchgate.netnih.govresearchgate.netnih.gov Instead, dinotefuran possesses a furanicotinyl moiety, specifically a (±)-tetrahydro-3-furylmethyl group. nih.govresearchgate.net This structural difference sets it apart from other neonicotinoids like imidacloprid (B1192907) and thiamethoxam (B1682794). acs.orgresearchgate.net

The molecular design of dinotefuran was uniquely based on acetylcholine (B1216132) as a lead structure, rather than nicotine, which was the basis for many other neonicotinoids. researchgate.netnih.gov This led to a molecule with a cyclic ether tetrahydrofuran (B95107) (THF) functional group. nih.gov It is postulated that dinotefuran affects nicotinic acetylcholine binding in a different manner than other neonicotinoid insecticides, and it has shown high activity against certain insect strains that have developed resistance to imidacloprid. mitsuichemicals.comsemanticscholar.org Dinotefuran is a chiral insecticide, existing as two enantiomers: (R)-dinotefuran and (S)-dinotefuran. researchgate.net Research indicates that the (R)-enantiomer exhibits comparable or even superior insecticidal activity against certain sucking pests compared to the racemic mixture. researchgate.netmedchemexpress.com

Table 1: Structural Comparison of Dinotefuran and Other Neonicotinoids

NeonicotinoidGenerationKey Structural Group
ImidaclopridFirstChloropyridinyl
ThiamethoxamSecondChlorothiazolyl
Dinotefuran Third Tetrahydro-3-furylmethyl (Furanicotinyl)

Historical Context of its Development and Discovery

Dinotefuran was discovered in 1993 and subsequently developed by Mitsui Chemicals, Inc. agropages.comoup.com The research that led to its creation involved a novel approach, moving away from the established structural motifs of existing neonicotinoids. researchgate.net Scientists at Mitsui Chemicals used acetylcholine as the lead compound, which guided the synthesis of a 3-methoxypropyl compound and its eventual cyclization to form the characteristic tetrahydro-3-furylmethyl group. researchgate.net

This development marked the creation of the first furanicotinyl neonicotinoid and the third generation of this insecticide class. researchgate.netncats.io Dinotefuran was first registered for use in Japan on April 24, 2002, under the trade names Starkle® and Albarin®. researchgate.netmitsuichemicals.com Subsequently, registration was submitted to the Environmental Protection Agency (EPA) in the United States. mitsuichemicals.comncats.io The development of dinotefuran was driven by the need for new insecticides with different modes of action to manage insect resistance. connectjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N4O3 B12710909 Dinotefuran, (R)- CAS No. 406466-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406466-53-3

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-2-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1

InChI Key

YKBZOVFACRVRJN-ZCFIWIBFSA-N

Isomeric SMILES

CNC(=N[N+](=O)[O-])NC[C@H]1CCOC1

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Origin of Product

United States

Stereochemistry and Chiral Synthesis of R Dinotefuran

Enantiomeric Forms and Chiral Purity Considerations for Dinotefuran (B1670701)

Dinotefuran is commercially available as a racemic mixture, which is a 1:1 combination of its (R)- and (S)-enantiomers. researchgate.netfao.org The presence of a single asymmetric carbon atom in the tetrahydrofuran (B95107) ring is the source of this chirality. researchgate.net The absolute configuration of the enantiomers has been determined as (+)-(S)-dinotefuran and (−)-(R)-dinotefuran. researchgate.net

The enantiomeric composition of dinotefuran is a significant factor due to the differential biological activity and toxicity of the individual isomers. Research has consistently shown that the (S)-enantiomer is significantly more toxic to non-target organisms, such as honeybees, than the (R)-enantiomer. kenvos.comnih.govacs.org For instance, S-dinotefuran has been reported to be 41.1 to 128.4 times more toxic to the honeybee Apis mellifera than R-dinotefuran. researchgate.net Conversely, the (R)-enantiomer often exhibits comparable or even superior insecticidal activity against target pests. kenvos.commedchemexpress.com For example, (R)-dinotefuran shows 1.7 to 2.4 times the insecticidal activity of the racemic mixture against pests like Aphis gossypii and Apolygus lucorum. medchemexpress.com

This disparity in activity and toxicity underscores the importance of chiral purity. The use of enantiomerically pure (R)-dinotefuran could potentially lead to more environmentally benign pesticide formulations, reducing the harmful effects on beneficial insects while maintaining effective pest control. kenvos.comresearchgate.net The development of analytical methods to separate and quantify the enantiomers, such as high-performance liquid chromatography (HPLC) using chiral columns, has been crucial for these investigations. researchgate.netnih.gov

Table 1: Enantiomeric Bioactivity of Dinotefuran

EnantiomerTarget OrganismObserved EffectReference
(S)-DinotefuranHoneybee (Apis mellifera)41.1-128.4 times more toxic than (R)-dinotefuran researchgate.net
(S)-DinotefuranHoneybee Larvae (Apis mellifera)More toxic than rac-dinotefuran and (R)-dinotefuran nih.gov
(R)-DinotefuranAphis gossypii1.7-2.4 times more active than racemic mixture medchemexpress.com
(R)-DinotefuranApolygus lucorum1.7-2.4 times more active than racemic mixture medchemexpress.com
(S)-DinotefuranEarthworm (Eisenia fetida)More toxic than rac-(±)-Dinotefuran and R-(-)-Dinotefuran scitepress.org

Advanced Synthetic Methodologies for (R)-Dinotefuran and its Chiral Analogues

The synthesis of enantiomerically enriched (R)-dinotefuran and its analogues has been a key focus of chemical research. These methods often involve the preparation of a chiral intermediate, which is then converted to the final product.

The synthesis of chiral analogues often involves introducing different chiral amines in place of the tetrahydro-3-furylmethyl group. For example, novel neonicotinoid analogues have been synthesized by incorporating enantiopure amines, such as those derived from L-proline. researchgate.netmdpi.comacs.org These studies have demonstrated that the absolute configuration of the introduced chiral amine significantly influences the insecticidal activity. mdpi.com In one study, a series of neonicotinoid analogues were synthesized using both (R)- and (S)-proline derivatives, revealing that the resulting compounds exhibited enantioselective toxicity. figshare.com

Table 2: Synthetic Routes to Dinotefuran and its Intermediates

Starting MaterialsKey IntermediateFinal Product/AnalogueReference
Succinic acid dialkyl ester, Formic acid alkyl ester3-(Hydroxymethyl)tetrahydrofuranDinotefuran google.com
Nitromethane, Diethyl maleate(Tetrahydrofuran-3-yl)-methanamineDinotefuran researchgate.netnih.gov
L-proline derivativesChiral aminesChiral neonicotinoid analogues researchgate.netacs.org

Asymmetric Catalysis and Enantioselective Synthesis Approaches in Dinotefuran Derivatives

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of dinotefuran and its derivatives, aiming to produce the desired enantiomer with high efficiency and purity.

One approach involves the use of chiral catalysts to control the stereochemistry of key reactions. For instance, a new chiral catalyst has been developed for the asymmetric Michael addition of ketones to nitroolefins, a reaction type relevant to the synthesis of dinotefuran precursors, achieving high yields and excellent enantioselectivities (up to 95% ee). researchgate.net

The development of chiral phosphoric acid (CPA) catalysts has also shown promise in controlling the formation of stereogenic centers. nih.gov While this specific study focused on the synthesis of dinucleotides, the principles of using CPA catalysts for stereocontrolled phosphoramidite (B1245037) transfer could potentially be adapted for the synthesis of phosphorus-containing analogues of dinotefuran. nih.gov The use of different CPA scaffolds, such as peptide-embedded and BINOL-derived CPAs, allows for stereodivergence, enabling access to either diastereomer of a target molecule. nih.gov

Furthermore, research into the synthesis of chiral neonicotinoid analogues has highlighted the importance of enantiopure starting materials. The use of enantiopure L-proline as a scaffold for creating new neonicotinoids is a prime example of substrate-controlled asymmetric synthesis. researchgate.netacs.org This strategy has led to the development of novel chiral insecticides with promising activity profiles. researchgate.net

The overarching goal of these asymmetric and enantioselective approaches is to develop practical and scalable methods for producing single-enantiomer pesticides like (R)-dinotefuran, which offer the potential for improved efficacy and reduced environmental impact. researchgate.net

Molecular Mechanisms of Action at Insect Nicotinic Acetylcholine Receptors

Ligand Binding Dynamics and Receptor Subtype Interactions

(R)-Dinotefuran's interaction with insect nAChRs is characterized by complex binding dynamics that vary across different insect species and receptor subtypes. Studies on racemic dinotefuran (B1670701) have shown that it competitively inhibits the binding of the nAChR agonist [3H]epibatidine to nerve cord membranes of the American cockroach (Periplaneta americana), with an IC50 value of 890 nM. medchemexpress.comnih.gov Further investigation into the enantiomers revealed that the (+)-enantiomer, presumed to be the (R)-form, is approximately twofold more potent in this binding inhibition than the (-)-enantiomer. medchemexpress.com

The specificity of dinotefuran's action is linked to its interaction with particular nAChR subunits. Research on the whitebacked planthopper (Sogatella furcifera) demonstrated that the knockdown of specific subunits, namely Sfα2 and Sfβ1, led to a significant reduction in susceptibility to dinotefuran by 18.7% and 16.8%, respectively. researchgate.net This suggests that nAChRs containing these subunits are major targets for dinotefuran in this species. researchgate.net Similarly, studies in Drosophila and the brown planthopper (Nilaparvata lugens) indicate that dinotefuran acts on a more limited, distinct set of nAChR subtypes compared to imidacloprid (B1192907), which appears to affect a broader range of receptors. nih.gov

Interestingly, while the (R)-enantiomer often shows higher insecticidal efficacy, the (S)-enantiomer can have a greater affinity for the nAChRs of non-target species like honeybees. medchemexpress.comnih.gov Molecular docking simulations have revealed that (S)-dinotefuran forms more extensive hydrogen bonds with the honeybee nAChR α8 subunit than (R)-dinotefuran does. nih.govnih.gov This differential binding affinity underscores the enantioselective toxicity of dinotefuran, where the (S)-form is significantly more toxic to honeybees. nih.govnih.gov In contrast, studies on the malaria vector mosquito, Anopheles gambiae, found that dinotefuran exhibited lower affinity but higher efficacy compared to other neonicotinoids, with the presence of the Agα2 nAChR subunit reducing neonicotinoid affinity. nih.gov

Binding Affinity of Dinotefuran Enantiomers

CompoundOrganismAssayBinding Affinity (IC50)Relative Potency
Racemic DinotefuranAmerican Cockroach (Periplaneta americana)[3H]Epibatidine Inhibition890 nM medchemexpress.comnih.gov-
(+)-DinotefuranAmerican Cockroach (Periplaneta americana)[3H]Epibatidine InhibitionNot specified~2-fold more potent than (-)-enantiomer medchemexpress.com
(S)-DinotefuranHoneybee (Apis mellifera)Molecular Docking (Binding Score)7.15 nih.govHigher affinity to α8 subunit than (R)-Dinotefuran nih.gov
(R)-DinotefuranHoneybee (Apis mellifera)Molecular DockingNot specifiedLower affinity to α8 subunit than (S)-Dinotefuran nih.gov

Structural Determinants of Agonistic Activity and Receptor Affinity

The unique chemical structure of dinotefuran is central to its agonistic activity and receptor binding profile. The defining feature is its tetrahydro-3-furylmethyl group, which replaces the more common chlorinated heterocyclic rings found in first- and second-generation neonicotinoids. researchgate.net This structural distinction is believed to be a primary reason for its different binding characteristics and its effectiveness against some insect populations that have developed resistance to other neonicotinoids. jst.go.jpnih.gov

X-ray crystallography studies using acetylcholine (B1216132) binding protein (AChBP), a functional and structural homolog of the nAChR ligand-binding domain, have provided significant insights into how dinotefuran docks with its target. nih.govlstmed.ac.uk These studies revealed a unique interaction at the binding site, characterized by the formation of a hydrogen bond and a specific CH-N interaction involving the tetrahydrofuran (B95107) ring. nih.govlstmed.ac.uk This mode of binding differs from that of other neonicotinoids and highlights the importance of the furanicotinyl moiety in its mechanism of action. The nitroguanidine (B56551) portion of the molecule also plays a critical role in its interaction with the receptor. researchgate.net

Comparative Analysis of Receptor Affinity with Other Neonicotinoid Insecticides

When compared to other prominent neonicotinoids, dinotefuran generally exhibits a lower binding affinity for insect nAChRs. nih.govnih.gov For instance, research on housefly (Musca domestica) head membrane preparations showed that dinotefuran was 13-fold less active than imidacloprid in competitively inhibiting the binding of [3H]imidacloprid. nih.gov Similarly, in binding assays with American cockroach nerve cords, neonicotinoids with chloropyridinyl and chlorothiazolyl groups, such as imidacloprid and clothianidin, displayed potencies that were two to three orders of magnitude higher than that of dinotefuran. nih.gov

Despite its lower receptor affinity, dinotefuran demonstrates potent insecticidal activity. Its nerve-blocking activity is comparable to that of imidacloprid and slightly greater than that of clothianidin. researchgate.netmdpi.com A significant advantage of dinotefuran's unique structure is its ability to circumvent certain metabolic resistance mechanisms in insects. Docking studies and metabolic assays have shown that dinotefuran binds weakly to and is not effectively metabolized by the specific cytochrome P450 enzymes that are known to break down and confer resistance to imidacloprid in some pest populations. jst.go.jp This lack of cross-resistance makes (R)-Dinotefuran a valuable tool in insecticide resistance management programs. jst.go.jp Research has shown that (R)-Dinotefuran exhibits 1.7 to 2.4 times the insecticidal activity of the racemic mixture against sucking pests like Aphis gossypii and Apolygus lucorum. medchemexpress.comnih.gov

Comparative Receptor Affinity and Activity of Neonicotinoids

CompoundOrganismAssay/ActivityFinding
DinotefuranHousefly (Musca domestica)[3H]Imidacloprid Binding Inhibition13-fold less active than Imidacloprid nih.gov
DinotefuranAmerican Cockroach (Periplaneta americana)[3H]Epibatidine Binding Inhibition100-1000x lower potency than chloropyridinyl/chlorothiazolyl neonicotinoids nih.gov
DinotefuranAmerican Cockroach (Periplaneta americana)Nerve-Blocking ActivityComparable to Imidacloprid, slightly higher than Clothianidin researchgate.net
DinotefuranImidacloprid-Resistant PestsMetabolic Resistance (Cytochrome P450)Not significantly metabolized; low cross-resistance jst.go.jp
(R)-DinotefuranAphis gossypii, Apolygus lucorumInsecticidal Activity1.7-2.4 times more active than racemic mixture medchemexpress.comnih.gov

Mechanisms of Insect Resistance to Dinotefuran

Role of Metabolic Detoxification Pathways, including Cytochrome P450 Monooxygenases

Metabolic resistance is a widespread mechanism where insects use detoxification enzymes to break down or sequester insecticides before they can reach their target site. science-line.compjoes.com For dinotefuran (B1670701), the cytochrome P450 monooxygenases (P450s), a large family of enzymes, play a crucial role. mdpi.com

Numerous studies have demonstrated that the overexpression of specific P450 genes is a primary cause of dinotefuran resistance.

In Bemisia tabaci (Whitefly): A dinotefuran-resistant (Din-R) population showed P450 activity 2.19 times higher than a susceptible population. nih.gov RNA sequencing revealed that 12 P450 genes were significantly upregulated in this resistant strain, with CYP6DW5, CYP6JM1, and CYP306A1 being the most prominent. nih.govresearchgate.net Silencing CYP6DW5 through RNA interference (RNAi) significantly increased the toxicity of dinotefuran. nih.govresearchgate.net Further research has provided compelling evidence that another P450, CYP6EM1, plays a crucial role by directly metabolizing dinotefuran. acs.orgnih.gov

In Nilaparvata lugens (Brown Planthopper): Resistance is mediated by multiple CYP genes. researchgate.net RNAi-mediated suppression of NlCYP6ER1, NlCYP6CS1, and NlCYP314A1 increased the insect's susceptibility to dinotefuran. researchgate.netvigyanvarta.in The gene CYP6ER1 in particular was found to be strongly over-expressed in strains resistant to dinotefuran, thiamethoxam (B1682794), and imidacloprid (B1192907), suggesting its central role in neonicotinoid detoxification. nih.gov

In Aphis gossypii (Melon/Cotton Aphid): Overexpression of three P450 genes—CYP6CY14, CYP6CY22, and CYP6UN1—was shown to contribute to dinotefuran resistance. nih.gov The involvement of P450s was confirmed in synergism assays, where the P450 inhibitor piperonyl butoxide (PBO) significantly increased dinotefuran's toxicity to the resistant strain. nih.gov

In Thrips tabaci (Onion Thrips): A thrips-specific P450 gene, TtCYP3652A1, was significantly upregulated in a dinotefuran-resistant strain and was shown to metabolize the insecticide, identifying it as the main resistance factor in that population. nih.gov

While P450s are the primary metabolic pathway, other enzymes can also be involved. In a dinotefuran-resistant strain of Aphis gossypii, the activity of carboxylesterases was also found to be significantly higher than in the susceptible strain. nih.gov

Table 2: Cytochrome P450 Genes Implicated in Dinotefuran Resistance This table is interactive. Use the search bar to filter by insect or gene.

Insect SpeciesP450 GeneFold Upregulation (Resistant vs. Susceptible)Evidence
Bemisia tabaciCYP6EM1Highly expressed in resistant strainsIn vitro metabolism, RNAi, Transgenic expression. acs.orgnih.gov
Bemisia tabaciCYP6DW5>3.0-foldRNA-seq, qRT-PCR, RNAi. nih.govresearchgate.net
Bemisia tabaciCYP6JM1>3.0-foldRNA-seq, qRT-PCR. nih.gov
Bemisia tabaciCYP306A1>3.0-foldRNA-seq, qRT-PCR. nih.gov
Nilaparvata lugensNlCYP6ER1Strongly over-expressedRNAi, Transgenic expression. researchgate.netnih.gov
Nilaparvata lugensNlCYP6CS1UpregulatedRNAi. researchgate.netvigyanvarta.in
Nilaparvata lugensNlCYP314A1UpregulatedRNAi, Transgenic expression. researchgate.net
Aphis gossypiiCYP6CY145.8-foldqRT-PCR, RNAi. nih.gov
Aphis gossypiiCYP6CY22Significantly overexpressedqRT-PCR, RNAi. nih.gov
Aphis gossypiiCYP6UN1Significantly overexpressedqRT-PCR, RNAi. nih.gov
Thrips tabaciTtCYP3652A1Significantly upregulatedRNA-seq, In vitro metabolism. nih.gov

Genetic Basis of Resistance Development and Inheritance Patterns

Understanding the genetic basis of resistance is crucial for predicting its evolution and managing its spread. Studies involving genetic crosses between resistant and susceptible insect strains have shed light on the inheritance patterns of dinotefuran resistance.

A consistent finding across multiple key pest species is that dinotefuran resistance is a polygenic trait, meaning it is controlled by multiple genes rather than a single gene. researchgate.netnih.govresearchgate.netresearchgate.net This contrasts with some forms of insecticide resistance that are monogenic.

In the brown planthopper, Nilaparvata lugens, genetic analyses of resistant strains collected from the field indicated that resistance is a quantitative trait controlled by multiple genes located on autosomal (non-sex) chromosomes. researchgate.netresearchgate.netx-mol.net Crosses between resistant and susceptible strains showed that the trait is incompletely dominant, with a degree of dominance ranging from 0.34 to 0.57. researchgate.netx-mol.net The realized heritability of dinotefuran resistance in N. lugens was found to be relatively low, which helps explain why resistance to dinotefuran has developed more slowly in field populations compared to the rapid resistance seen with imidacloprid. researchgate.netx-mol.net

Similarly, in the whitefly Bemisia tabaci, genetic analysis of a highly resistant field population revealed that resistance to dinotefuran was also polygenic and autosomal. nih.govresearchgate.net In this case, the trait was found to be incompletely recessive. nih.govresearchgate.net

Table 3: Inheritance Patterns of Dinotefuran Resistance This table is interactive. Use the search bar to filter by insect or inheritance pattern.

Insect SpeciesMode of InheritanceDominanceHeritability
Nilaparvata lugensPolygenic, Autosomal. researchgate.netresearchgate.netIncompletely Dominant. researchgate.netx-mol.netLow (0.084-0.091). x-mol.net
Bemisia tabaciPolygenic, Autosomal. nih.govresearchgate.netIncompletely Recessive. nih.govresearchgate.netNot Reported

Cross-Resistance Dynamics with Other Insecticide Classes

Cross-resistance occurs when a mechanism that confers resistance to one insecticide also provides resistance to other, often chemically related, compounds. The pattern of cross-resistance for dinotefuran is complex and varies significantly depending on the insect species, the specific resistance mechanism, and the population's history of insecticide exposure.

Within Neonicotinoids:

A dinotefuran-resistant strain of Nilaparvata lugens was also found to be resistant to imidacloprid, nitenpyram, and thiamethoxam. researchgate.net

Similarly, a highly dinotefuran-resistant population of Bemisia tabaci showed medium to high levels of resistance to all other tested neonicotinoids. nih.gov

In Aphis gossypii, a dinotefuran-resistant strain exhibited cross-resistance to thiamethoxam but, notably, not to imidacloprid. nih.gov

Conversely, long-term monitoring has shown that imidacloprid-resistant N. lugens develops strong cross-resistance to thiamethoxam and clothianidin, but not to dinotefuran or nitenpyram. nih.gov This lack of reciprocal cross-resistance suggests that different detoxification pathways or target site interactions are involved for different neonicotinoids. nih.govacs.org

With Other Insecticide Classes:

There is evidence of cross-resistance between dinotefuran and insecticides with different modes of action. A B. tabaci population resistant to dinotefuran also showed high resistance to spinetoram, a spinosyn insecticide. nih.gov

A pymetrozine-resistant strain of N. lugens displayed very high cross-resistance (66.6-fold) to dinotefuran. nih.gov

In the cowpea aphid, Aphis craccivora, a strain resistant to the organophosphate chlorpyrifos-methyl (B1668853) showed moderate cross-resistance to dinotefuran. bibliotekanauki.pl

Importantly, there appears to be no cross-resistance between dinotefuran and insecticides whose resistance is conferred by common mechanisms like kdr mutations (for pyrethroids) or insensitive acetylcholinesterase (for organophosphates and carbamates). oup.comird.frresearchgate.net Studies on mosquitoes showed that the toxicity of dinotefuran was not significantly affected by these resistance mechanisms, making it a potential tool for managing resistance to older insecticide classes. ird.frresearchgate.net

Table 4: Cross-Resistance Profile of Dinotefuran-Resistant Insect Strains This table is interactive. Use the search bar to filter by insect or insecticide.

Insect SpeciesResistant Strain Selected WithCross-Resistance Observed ToLevel of Cross-Resistance
Nilaparvata lugensDinotefuranImidacloprid, Nitenpyram, ThiamethoxamPositive. researchgate.net
Bemisia tabaciDinotefuranAll tested neonicotinoidsMedium to High. nih.gov
Bemisia tabaciDinotefuranSpinetoramHigh. nih.gov
Aphis gossypiiDinotefuranThiamethoxamMedium (15.2-fold). nih.gov
Aphis gossypiiDinotefuranImidaclopridNone. nih.gov
Nilaparvata lugensPymetrozineDinotefuranHigh (66.6-fold). nih.gov
Aphis craccivoraChlorpyrifos-methylDinotefuranModerate. bibliotekanauki.pl
Mosquito speciesPyrethroids (kdr)DinotefuranNone. ird.frresearchgate.net
Mosquito speciesCarbamates (insensitive AChE)DinotefuranNone (Negative RR of 0.70 observed). ird.frresearchgate.net

Table of Chemical Compounds

Table 5: List of Chemical Compounds Mentioned in the Article

Compound Name
Acetamiprid
Bifenthrin
Carbosulfan
Chlorpyrifos
Chlorpyrifos-methyl
Clothianidin
Cypermethrin
Deltamethrin
Dichlorvos
Dinotefuran
Emamectin benzoate
Fenvalerate
Fipronil
Flonicamid
Imidacloprid
Lambda-cyhalothrin
Malathion
Methamidophos
Methomyl
Nitenpyram
Permethrin
Phoxim
Piperonyl butoxide (PBO)
Propoxur
Pymetrozine
Pyridaben
Pyriproxyfen
Spinetoram
Spiromesifen
Sulfoxaflor
Temephos
Thiamethoxam
Tolfenpyrad

Environmental Fate and Biotransformation Pathways of Dinotefuran

Abiotic Degradation Pathways in Environmental Matrices (e.g., Photolysis)

The primary abiotic degradation pathway for dinotefuran (B1670701) in the environment is photolysis, particularly in aqueous systems. In the absence of light, dinotefuran exhibits considerable stability in water across a range of environmentally relevant pH levels (pH 4, 7, and 9), indicating that hydrolysis is not a significant degradation route.

However, upon exposure to natural or simulated sunlight, dinotefuran undergoes rapid photodegradation. Research conducted under controlled laboratory conditions using xenon arc lamps, which simulate the natural sunlight spectrum, has demonstrated this susceptibility. The degradation follows first-order kinetics, with reported half-lives (DT₅₀) in aqueous solutions being as short as less than one day under continuous irradiation.

The photochemical transformation of dinotefuran proceeds through several key reactions:

Denitration: The most prominent initial step is the cleavage of the N-nitro group from the guanidine (B92328) moiety, leading to the formation of 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (DN).

Urea (B33335) Formation: Another significant pathway involves the conversion of the nitroguanidine (B56551) group into a urea structure, yielding 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF).

Demethylation: The N-methyl group can also be cleaved, although this is often a secondary step in the degradation cascade.

These primary photoproducts, particularly DN and UF, can undergo further degradation, though they may exhibit greater persistence than the parent dinotefuran molecule in some instances. The rate and product distribution of photolysis can be influenced by environmental factors such as water depth, turbidity, and the presence of photosensitizing substances like dissolved organic matter.

Interactive Data Table 5.1: Photolytic Degradation of Dinotefuran
MatrixLight SourceHalf-Life (DT₅₀)Major Identified PhotoproductsReference
Buffered Water (pH 7)Xenon Arc Lamp~0.7 daysDN, UF
Pure WaterUV Irradiation (254 nm)< 2 hoursDN, UF, MNG
Natural Surface WaterSimulated Sunlight1-3 daysDN, UF

Note: DT₅₀ values are approximate and can vary based on specific experimental conditions such as light intensity and temperature.

Microbial Degradation and Bioremediation Mechanisms in Soil and Aquatic Systems

Microbial activity is a critical factor in the dissipation of dinotefuran from soil and aquatic environments. While dinotefuran can be moderately persistent in soils with low microbial populations, its degradation is significantly accelerated in microbially active systems.

Numerous studies have successfully isolated bacterial and fungal strains capable of utilizing dinotefuran as a source of carbon and/or nitrogen. A notable example is the bacterium Stenotrophomonas maltophilia, which has been shown to efficiently degrade dinotefuran in liquid cultures and soil slurries. The degradation process initiated by such microorganisms typically involves metabolic pathways analogous to those observed in photolysis, including:

Denitration: Removal of the nitro group to form the DN metabolite.

Demethylation: Cleavage of the N-methyl group.

Urea Formation: Conversion to the UF metabolite.

Guanidine Cleavage: Breakdown of the core guanidine structure, leading to the formation of smaller molecules like 1-methyl-2-nitroguanidine (MNG).

These microbial processes form the basis for bioremediation strategies aimed at decontaminating dinotefuran-polluted soil and water. The application of specific microbial consortia or the stimulation of indigenous microbial populations (biostimulation) can enhance the rate of dinotefuran removal from the environment. The efficiency of microbial degradation is dependent on soil type, pH, temperature, moisture content, and organic matter levels.

Interactive Data Table 5.2: Microbial Degradation of Dinotefuran
Microorganism/SystemEnvironmental MatrixKey Metabolic Pathway(s)Major MetabolitesReference
Stenotrophomonas maltophilia CGMCC 1.1755Liquid Culture / SoilDemethylation, DenitrationDN, UF, MNG
Bacillus sp.SoilGuanidine CleavageMNG
Mixed Soil Microbial CommunityAerobic SoilDemethylation, DenitrationDN, UF
Pseudomonas sp.Aquatic SystemDenitrationDN

Metabolism in Terrestrial and Aquatic Non-Target Organisms (excluding human or clinical studies)

Non-target organisms exposed to dinotefuran through soil, water, or diet can metabolize the compound through various enzymatic processes. The metabolic pathways often mirror those seen in microbial and abiotic degradation, primarily involving Phase I oxidation reactions.

Terrestrial Invertebrates: In earthworms (Eisenia fetida), a key soil organism, dinotefuran is readily taken up from contaminated soil. It is metabolized primarily through N-demethylation and the conversion of the nitroguanidine to a urea moiety, producing the metabolites DN and UF. These metabolites are then excreted, limiting long-term bioaccumulation of the parent compound in the organism's tissues.

Aquatic Invertebrates: Studies on crustaceans like Daphnia magna show a capacity for dinotefuran metabolism. The primary metabolites detected are consistent with other systems, namely DN and UF. The rate of metabolism influences the internal concentration and potential toxicity to the organism.

Fish: Vertebrates such as zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) metabolize dinotefuran through hepatic cytochrome P450 (CYP450) enzyme-mediated reactions. The main biotransformation routes are N-demethylation to form DN and the subsequent oxidation of the tetrahydrofuran (B95107) ring. In some cases, Phase II conjugation reactions, such as glucuronidation of the hydroxylated metabolites, may occur to facilitate excretion, although the parent compound and its primary metabolites (DN, UF) are most commonly identified.

Plants: As primary producers, plants represent a significant non-target compartment. Dinotefuran is systemic and readily absorbed by roots and translocated throughout the plant. Within plant tissues, it is slowly metabolized into DN and UF. The presence of these metabolites in nectar and pollen is a key route of exposure for pollinators.

Interactive Data Table 5.3: Dinotefuran Metabolism in Non-Target Organisms
OrganismOrganism TypeKey Metabolic Pathway(s)Identified MetabolitesReference(s)
Earthworm (Eisenia fetida)Terrestrial InvertebrateN-Demethylation, Urea FormationDN, UF
Water Flea (Daphnia magna)Aquatic InvertebrateN-Demethylation, Urea FormationDN, UF
Zebrafish (Danio rerio)Aquatic VertebrateCYP450-mediated N-DemethylationDN, Hydroxylated-DN
Rainbow Trout (Oncorhynchus mykiss)Aquatic VertebrateN-DemethylationDN
Various Plant SpeciesTerrestrial Primary ProducerN-Demethylation, Urea FormationDN, UF

Enantioselective Environmental Transformation and Degradation

Dinotefuran possesses a chiral center in its tetrahydrofuran ring and is commercially produced and applied as a racemate, a 1:1 mixture of the (R)- and (S)-enantiomers. Emerging research has demonstrated that biotic systems can interact differently with these two enantiomers, leading to enantioselective transformation and degradation in the environment.

Enantioselectivity in Soil: Microbial degradation of dinotefuran in soil has been shown to be enantioselective. Studies have reported that soil microorganisms can preferentially degrade the (S)-enantiomer at a faster rate than the (R)-enantiomer. This differential degradation leads to a shift in the enantiomeric fraction (EF) in the soil over time, resulting in an environmental enrichment of the more recalcitrant (R)-dinotefuran.

Enantioselectivity in Aquatic Organisms: Enantioselective processes have also been observed in aquatic non-target organisms. In studies with zebrafish (Danio rerio), evidence suggests enantioselective uptake, tissue distribution, and metabolism. For instance, the (S)-enantiomer may be metabolized or eliminated more rapidly than the (R)-enantiomer, leading to a relative bioaccumulation of (R)-dinotefuran in certain tissues. This highlights that the internal exposure experienced by an organism can be stereoisomer-specific and different from the racemic composition in the external environment.

The phenomenon of enantioselectivity is critical for environmental science, as the two enantiomers may possess different bioactivities and toxicological profiles. Therefore, assessing the fate of the individual enantiomers, rather than just the racemate, provides a more accurate understanding of the environmental behavior and risks associated with chiral pesticides like dinotefuran.

Interactive Data Table 5.4: Enantioselective Fate of Dinotefuran
System / OrganismMatrixObserved EnantioselectivityResulting Environmental ChangeReference(s)
Aerobic Soil MicrobesSoilPreferential degradation of (S)-dinotefuranEnrichment of (R)-dinotefuran in soil residue
Zebrafish (Danio rerio)Whole Body / TissuesPreferential metabolism/elimination of (S)-dinotefuranEnrichment of (R)-dinotefuran in fish tissues
Anaerobic SedimentAquatic SedimentSlower, but still preferential degradation of the (S)-enantiomerGradual enrichment of (R)-dinotefuran

Advanced Analytical Methodologies for Dinotefuran and Its Metabolites

Chromatographic and Spectrometric Techniques for Residue Analysis (e.g., LC-MS/MS, HPLC-UV)

Liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet detection (HPLC-UV) are the most prevalent techniques for analyzing dinotefuran (B1670701) residues. mdpi.com LC-MS/MS, in particular, is favored for its high sensitivity and selectivity, allowing for the detection of trace levels of dinotefuran and its metabolites in complex samples. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector is a widely used method for the quantification of dinotefuran. mhlw.go.jpcaa.go.jp However, some of its metabolites have shorter wavelengths and lower sensitivity to UV detection, which can present a challenge. researchgate.netnih.gov To overcome this, methods have been developed using specific mobile phases, such as ammonium (B1175870) bicarbonate buffer, to enhance the sensitivity of the target analytes to the UV detector. researchgate.netnih.gov For instance, an HPLC-UV method developed for melon samples successfully quantified dinotefuran and its metabolites MNG, UF, and DN, with confirmation by LC-MS/MS. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of multiple neonicotinoids, including dinotefuran and its metabolites. researchgate.netacs.org This technique offers high precision and accuracy, making it suitable for complex matrices like fruits, vegetables, and tea. nih.govresearchgate.net For example, a study on plums utilized LC-MS/MS to analyze for dinotefuran and its metabolites MNG, UF, and DN, achieving recoveries between 91.2% and 97.5%. researchgate.net Similarly, an LC-MS/MS method was used to determine the dissipation of dinotefuran and its metabolites in persimmons. mdpi.com The use of matrix-matched calibrations is often necessary to compensate for matrix effects that can enhance or suppress the analyte signal. ekb.eg

Below is a table summarizing various chromatographic methods used for dinotefuran analysis.

Technique Matrix Analytes Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-UVMelonDinotefuran, MNG, UF, DN0.02-0.05 mg/kg0.06-0.16 mg/kg70.6-93.5 nih.gov
LC-MS/MSPlumDinotefuran, MNG, UF, DN--91.2-97.5 researchgate.net
LC-MS/MSPollen, HFCS8 Neonicotinoids0.03 ng/g (Dinotefuran)-- acs.org
LC-MS/MSRiceDinotefuran, UF, DN--81.6-90.2 acs.org
HPLC-DADWheat7 Neonicotinoids-->95% within ±15% acceptance unina.it
HPLC-UVAgricultural ProductsDinotefuran--- caa.go.jp
LC-MS/MSPersimmonDinotefuran, DN, MNG, UF-< LOQ for DN- mdpi.com

Electroanalytical Methods for Detection and Quantification

Electroanalytical methods, such as voltammetry, offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the determination of dinotefuran. researchgate.netnih.gov These methods are based on the electrochemical properties of the analyte and can achieve very low detection limits, often at nanomolar levels. researchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been successfully applied for dinotefuran analysis. researchgate.netnih.gov

The sensitivity and selectivity of electroanalytical methods can be significantly enhanced by modifying the working electrodes with various nanomaterials. ascelibrary.com These methods often require minimal or no sample pre-treatment, which is a significant advantage over spectroscopic and chromatographic techniques. researchgate.net Research has demonstrated that electroanalytical methods provide precise and accurate results for dinotefuran in various samples, including water and agricultural products, without significant interference from the sample matrix. researchgate.net

The table below presents findings from studies using electroanalytical methods for dinotefuran.

Technique Electrode Matrix Linear Range Limit of Detection (LOD) Reference
Square Wave Voltammetry (SWV)Hg(Ag)FEB-R buffer (pH 7.0)2.14–22.01 (peak 1), 2.20-22.01 (peak 2) nmol/L0.66 (peak 1), 0.70 (peak 2) nmol/L researchgate.net
Differential Pulse Voltammetry (DPV)Screen-printed sensorsBritton-Robinson buffer (pH 11.0)1.0–10.0 µmol/L0.11 µmol/L researchgate.net
Cyclic Voltammetry (CV)---- nih.gov

Sample Preparation and Matrix Interference in Complex Environmental Samples

Effective sample preparation is a crucial step in the analysis of dinotefuran residues to remove interfering components and concentrate the target analytes. ekb.eg The complexity of environmental samples, such as soil, water, and various agricultural products, presents a significant challenge due to matrix effects. researchgate.netscielo.br The matrix effect refers to the alteration of the analytical signal (enhancement or suppression) caused by co-extracted compounds from the sample matrix. ekb.egscielo.br

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis, including dinotefuran. researchgate.netekb.eg However, due to the high polarity and water miscibility of dinotefuran and some of its metabolites, modifications to the standard QuEChERS protocol are often necessary. nih.govresearchgate.net For instance, in the analysis of plums, methanol (B129727) was used for extraction instead of acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) clean-up. researchgate.net

Solid-phase extraction (SPE) is another widely used clean-up technique. nih.govunina.it Different SPE cartridges, such as C18, primary secondary amine (PSA), graphitized carbon black, and neutral alumina, are employed to remove matrix interferences. caa.go.jpnih.govresearchgate.net For soil samples, a method combining solid-liquid extraction with low-temperature purification (SLE-LTP) has been developed, which involves extracting the analyte with an organic solvent at low temperatures to freeze out interfering matrix components. scielo.brscielo.br

Studies have shown that the matrix effect can vary significantly depending on the sample type. For example, a matrix effect of 14.18% was observed in soil samples, indicating an enhancement of the dinotefuran signal. scielo.brscielo.br In contrast, other studies have reported signal suppression. researchgate.net To counteract these effects, matrix-matched standard calibrations are commonly used to ensure the accuracy of quantification. researchgate.netekb.eg

The following table highlights different sample preparation methods and the observed matrix effects.

Sample Preparation Method Matrix Key Findings Matrix Effect (%) Reference
Modified QuEChERS (Methanol extraction, d-SPE with PSA and C18)PlumEffective for polar analytes.- researchgate.net
Acetonitrile extraction, C18 SPE clean-upMelonDispersive SPE with PSA failed; C18 SPE was effective.- nih.gov
SLE-LTP, PSA clean-upSoilBest extracting phase was acetonitrile:water (8:2 v/v).+14.18 to +15 scielo.brscielo.br
QuEChERSPepperMatrix-matched calibration was necessary to compensate for matrix effects.Not specified, but compensated for ekb.eg
Ethyl acetate (B1210297) + cyclohexane (B81311) extraction, d-SPE with PSA + GCB + FlorisilTeaRecoveries between 70% and 120%.- researchgate.net

Ecological Dynamics and Advanced Environmental Research on R Dinotefuran

Environmental Persistence and Transport Mechanisms in Various Compartments

The environmental fate of dinotefuran (B1670701) is significantly influenced by its physicochemical properties, most notably its high water solubility. naturepest.com This characteristic facilitates its movement through various environmental compartments, including soil and aquatic systems, raising concerns about potential leaching and runoff into groundwater and surface water bodies. naturepest.compurdue.edu

The persistence of dinotefuran in the environment is variable and dependent on several factors, including the presence of light and the specific environmental matrix. Photodegradation is a key mechanism for its breakdown. In the presence of sunlight, dinotefuran degrades rapidly, with a reported half-life ranging from 0.9 to 8 days. naturepest.com Aqueous photolysis is particularly efficient, with a half-life of approximately 1.8 days in water under sunlight. naturepest.com Conversely, in dark conditions, its stability increases substantially, with a half-life that can extend from 50 to 100 days. naturepest.com

In soil, the mobility of dinotefuran is high due to its low sorption to organic matter, meaning it does not bind tightly to soil particles. naturepest.com This increases the likelihood of it moving through the soil profile and potentially contaminating groundwater. naturepest.com The half-life of dinotefuran in soil has been reported to be between 75 and 82 days. purdue.edu However, this can be influenced by factors such as soil type and microbial activity. naturepest.com

In aquatic environments, dinotefuran's high water solubility leads to its easy dissolution and transport. naturepest.com While it is stable in the absence of light for over 130 days, its rapid breakdown in sunlight mitigates some of the risks associated with its persistence. naturepest.com Studies have also indicated that dinotefuran can accumulate in sediment, which may affect sediment-dwelling organisms. naturepest.com

Interactive Data Table: Environmental Persistence of Dinotefuran

Environmental CompartmentConditionHalf-Life (DT50)Key Factors Influencing Persistence
WaterSunlight0.9 - 8 days (approx. 1.8 days for aqueous photolysis)Light intensity
WaterDark50 - 100 daysAbsence of light
SoilAerobic75 - 82 daysUV degradation at the surface, soil type, microbial activity
Foliage-35 days (default foliar dissipation)Plant species, application method

Enantioselective Behavior and Environmental Distribution

Research has demonstrated significant enantioselectivity in the environmental behavior and degradation of dinotefuran's enantiomers. researchgate.netmdpi.com The (R)- and (S)- forms can exhibit different persistence levels in various environmental matrices, leading to a shifting enantiomeric ratio over time.

In soil, studies have shown that (+)-dinotefuran (the S-enantiomer) is more persistent than (R)-(−)-dinotefuran. researchgate.netnih.gov For instance, one study reported a half-life of 21.7 days for (S)-(+)-dinotefuran in soil, compared to 16.5 days for (R)-(−)-dinotefuran. researchgate.netnih.gov This preferential degradation of the (R)-enantiomer results in an enrichment of the more persistent (S)-enantiomer in the soil over time. researchgate.net

In plant systems, the degradation of dinotefuran can also be enantioselective. In greenhouse studies with cucumbers, (R)-(−)-dinotefuran tended to be preferentially degraded following both foliar and drench treatments, although the enantioselectivity was not always statistically significant. nih.gov Conversely, in tomato cultivation, (R)-dinotefuran was found to degrade more rapidly than (S)-dinotefuran, leading to a relative enrichment of the (S)-enantiomer. nih.gov

In aquatic systems, the enantioselective behavior of dinotefuran has been observed in water-sediment systems and in aquatic organisms. Studies on zebrafish have shown that (S)-dinotefuran accumulates more readily in sediment and in the fish themselves compared to the (R)-enantiomer. researchgate.netnih.gov There is also evidence of tissue-specific accumulation, with (S)-dinotefuran concentrations being higher in the heads and viscera of zebrafish, while (R)-dinotefuran concentrations were higher in the muscles. zfin.org

Interactive Data Table: Enantioselective Degradation of Dinotefuran

MatrixEnantiomer with Faster DegradationHalf-life (R)-enantiomerHalf-life (S)-enantiomerReference
Soil(R)-(-)-dinotefuran16.5 days21.7 days researchgate.netnih.gov
Cucumber(R)-(-)-dinotefuran (tendency)Not specifiedNot specified nih.gov
Tomato(R)-dinotefuran9.1 - 12.6 days10.3 - 13.3 days nih.gov

Subcellular and Molecular Responses in Non-Target Organisms (e.g., metabolic pathway perturbations)

Exposure to (R)-dinotefuran can elicit a range of subcellular and molecular responses in non-target organisms, often in an enantioselective manner. These responses can include the induction of oxidative stress, alterations in gene and protein expression, and the perturbation of key metabolic pathways.

Studies on zebrafish have revealed that while (S)-dinotefuran may cause more significant oxidative damage, (R)-dinotefuran can remarkably activate antioxidant and detoxifying enzymes. researchgate.netnih.gov Multi-omics analyses have shown that (R)-dinotefuran can activate peroxisome-related genes and proteins, which enhances the antioxidant and detoxification capabilities of the organism. nih.gov In contrast, the (S)-enantiomer was found to inhibit the expression of genes and proteins related to ribosomes and proteasomes, thereby affecting protein synthesis and degradation. nih.gov

In earthworms (Eisenia fetida), the toxicity of dinotefuran is also enantioselective, with the (S)-enantiomer generally being more toxic. acs.org However, both enantiomers can induce oxidative stress and affect growth and reproduction. acs.org Transcriptome sequencing has indicated that the (S)-enantiomer has stronger interactions with biomacromolecules and a greater influence on the endoplasmic reticulum compared to the (R)-enantiomer. acs.org

Metabolomic studies have begun to shed light on the specific metabolic pathways perturbed by dinotefuran enantiomers. In zebrafish, exposure to dinotefuran enantiomers led to metabolic perturbations that were strongly correlated with energy, amino acid, and lipid metabolism. researchgate.net Pathway analysis indicated that the changes in metabolic pathways induced by the (R)- and (S)-enantiomers were enantioselective. researchgate.net For example, some research suggests that (R)-(−)-dinotefuran can induce adenosine (B11128) and ADP. mdpi.com

Functional Interactions within Agroecosystems (e.g., effects on predator-prey dynamics)

The application of dinotefuran in agricultural settings can have unintended consequences for the functional interactions within agroecosystems, including predator-prey dynamics. nih.gov While dinotefuran is targeted at pest insects, its systemic nature and broad-spectrum activity can negatively affect non-target organisms, including beneficial insects that act as natural predators of pests. naturepest.com

While specific studies focusing solely on the impact of (R)-dinotefuran on predator-prey dynamics are limited, the lower toxicity of the (R)-enantiomer to some non-target organisms, such as honeybees, suggests that the use of enantiomerically pure (R)-dinotefuran could potentially mitigate some of the negative impacts on beneficial insects compared to the racemic mixture or the (S)-enantiomer. researchgate.net However, the potential for sublethal effects on a wide range of predator species still exists and warrants further investigation to fully understand the implications for the delicate balance of predator-prey relationships within agroecosystems. nih.govresearchgate.netnumberanalytics.com The disruption of these dynamics can have cascading effects on the entire food web, altering community structure and ecosystem stability. researchgate.netnumberanalytics.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying dinotefuran residues in plant tissues, and how do they address matrix interference?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to their sensitivity and specificity. For example, a validated HPLC method for dinotefuran in pepper involves extraction with acetonitrile, cleanup with n-hexane, and quantification at 270 nm, achieving a limit of detection (LOD) of 0.01 mg/kg . LC-MS/MS methods are preferred for complex matrices (e.g., persimmon, plum) to distinguish dinotefuran from polar metabolites like DN, MNG, and UF, which co-elute in traditional methods .

Q. How do sublethal concentrations of dinotefuran affect non-target organisms such as honey bees?

  • Methodology : Sublethal exposure studies (e.g., 0.01 mg/L dinotefuran in 50% sucrose solution) reveal impacts on miRNA expression in honey bee brains, with persistent exposure altering regulatory pathways linked to behavior and cellular processes. RNA-seq analysis identifies differentially expressed miRNAs (e.g., ame-miR-375-3p) at 1, 5, and 10 days post-exposure, suggesting chronic effects on neuroregulation .

Q. What factors influence the translocation efficiency of dinotefuran in plants, and how is this quantified experimentally?

  • Methodology : Hydroponic uptake studies in strawberries show dinotefuran accumulates preferentially in leaves (2.1× higher than roots) due to xylem-phloem transfer via transverse rays. Translocation factors (TF) are calculated as TF(root→stem) = 0.28–0.51 and TF(stem→leaf) = 1.18–4.74, using LC-MS/MS to measure tissue-specific residues . Field studies on trees apply trunk sprays and sample phloem/leaves to track translocation dynamics .

Q. How does dinotefuran’s dissipation rate compare to other neonicotinoids in agricultural systems?

  • Methodology : Field trials with simultaneous application of dinotefuran and imidacloprid show dinotefuran degrades faster (half-life: 3–7 days vs. 10–14 days for imidacloprid), attributed to its higher water solubility and photolytic susceptibility. Residues are monitored using QuEChERS extraction followed by LC-MS/MS .

Advanced Research Questions

Q. How can contradictory data on dinotefuran’s phloem mobility and insecticidal efficacy be resolved?

  • Case Study : Despite high mortality in spotted lanternflies (SLF) treated with dinotefuran trunk sprays, phloem samples from treated trees often show residues below detection limits (LOD: 0.6 ppm). Hypotheses include rapid metabolite conversion or localized insecticide distribution in feeding zones. Experimental solutions: (1) Refine sampling protocols (e.g., microdissection of SLF feeding sites), (2) Use radiolabeled dinotefuran to trace translocation pathways, and (3) Correlate phloem residue thresholds with LC50 values for SLF .

Q. What challenges arise in identifying and quantifying dinotefuran’s polar metabolites in environmental samples?

  • Methodology : Metabolites like UF and MNG are highly polar, requiring ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) for LC-MS/MS separation. For example, a multi-residue method for plum employs methanol extraction, graphitized carbon black cleanup, and HILIC-MS/MS to achieve recoveries of 70–120% for UF and DN .

Q. How can synergistic interactions between dinotefuran and other insecticides be systematically evaluated?

  • Experimental Design : Fixed-ratio combination studies (e.g., dinotefuran + fipronil) use in vitro adult flea assays and CompuSyn software to calculate combination indices (CI). A CI of 0.44 indicates strong synergy, with dose-reduction indices (DRI) guiding field application ratios. Validation requires in vivo trials on treated cats to assess residual speed of kill .

Q. What advanced materials enable rapid, on-site detection of dinotefuran in water systems?

  • Innovative Method : A cadmium-organic framework (MOF) with alb topology serves as a recyclable luminescence sensor, detecting dinotefuran at 2.09 ppm via fluorescence quenching. The mechanism involves competitive energy absorption and static quenching, validated in spiked water samples with <5% signal variance after 10 cycles .

Q. How can phytoremediation strategies mitigate dinotefuran persistence in soil?

  • Case Study : Post-ban monitoring in Oregon shows dinotefuran residues persist in soil for >3 years. Experimental phytoremediation using Miscanthus grasses reduces soil residues by 40–60% within 6 months via rhizodegradation. Mycoremediation with Pleurotus ostreatus further degrades metabolites like DN by 75% in vitro .

Methodological Best Practices

  • Sample Preparation : Use QuEChERS or solvent partitioning (e.g., acetonitrile/hexane) to minimize matrix effects in plant and soil analyses .
  • Validation : Include spike-recovery tests at 0.01–1.0 mg/kg to meet EU-MRL standards and assess method robustness across matrices .
  • Ethical Compliance : Adopt OECD guidelines for non-target organism studies (e.g., honey bee exposure protocols) to ensure ecological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.